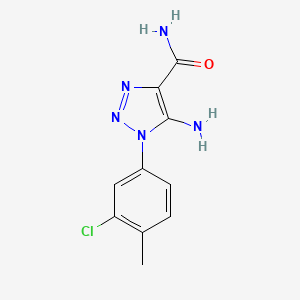
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of novel pyridazine derivatives has been a subject of interest due to their potential herbicidal activities. In one study, a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized starting from ethyl 2-(3-trifluoromethylphenyl)acetate. This process involved five steps and achieved a moderate total yield of 51.5%. The synthesis was noted for being safe and practical, which is important for potential scale-up and industrial applications .
Molecular Structure Analysis
The molecular structures of the synthesized pyridazine derivatives were confirmed using 1H and 13C NMR and mass spectrometry. These techniques are crucial for verifying the identity and purity of the compounds. The specific compound "N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide" was not directly mentioned, but the methods used for structural analysis in these studies are applicable for confirming its structure as well .
Chemical Reactions Analysis
The pyridazine derivatives underwent further chemical reactions to explore their reactivity and potential applications. For instance, the 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones were converted into 3-chloro derivatives by the action of phosphoryl chloride. These chlorinated compounds were then reacted with various aromatic amines to produce new 3-aminoaryl pyridazines. Although the yields were moderate, these reactions demonstrate the versatility of pyridazine derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were not detailed in the provided data. However, the evaluation of herbicidal activities suggests that some of the synthesized pyridazine derivatives have significant biological activity. For example, certain compounds were able to completely inhibit chlorophyll at a concentration of 1 microgram per milliliter and showed herbicidal activities comparable or superior to the commercial herbicide diflufenican . The lack of antimicrobial activity in another set of synthesized compounds indicates that the biological effects of pyridazine derivatives can be highly specific .
Scientific Research Applications
Synthesis and Biological Activity
Antinociceptive Activity : Research into pyridazinone derivatives, including structures related to the specified compound, has shown promising antinociceptive properties. Derivatives synthesized for antinociceptive activity investigations indicated enhanced potency compared to aspirin in certain cases. This suggests potential applications in pain management research (Doğruer et al., 2000).
Anticancer and Antioxidant Activities : Novel derivatives exhibiting significant antioxidant and anticancer activities have been developed. Some compounds demonstrated higher antioxidant activity than ascorbic acid and selective cytotoxicity against cancer cell lines, suggesting their potential in developing anticancer therapies (Tumosienė et al., 2020).
Anti-inflammatory and Analgesic Effects : The synthesis of pyridazinone derivatives aimed at reducing the gastrointestinal toxicity associated with NSAIDs has shown both analgesic and anti-inflammatory activities. These findings highlight the therapeutic potential of these compounds in treating inflammation and pain without the side effects typical of traditional NSAIDs (Gökçe et al., 2011).
Antimicrobial Activity : Arylazopyrazole pyrimidone and other heterocyclic compounds have been synthesized and tested for their antimicrobial efficacy. Several compounds demonstrated significant activity against various bacteria and fungi, indicating their potential as novel antimicrobial agents (Sarvaiya et al., 2019).
Solubility and Drug Delivery
- Solubility Studies : Pyridazinone derivatives have been investigated for their solubility in various solvents, which is crucial for drug formulation and delivery. Understanding the solubility and thermodynamics of these compounds can aid in developing more effective pharmaceutical formulations (Imran et al., 2017).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound.
I hope this general outline is helpful. For specific information on “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide”, I would recommend consulting the latest research articles or databases in the field of chemistry. Please note that handling and experimenting with chemical compounds should always be done under the guidance of a trained professional and in a controlled environment to ensure safety.
properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-30(27,28)22-14-12-20(24-25-22)17-5-4-6-18(15-17)23-21(26)13-9-16-7-10-19(29-2)11-8-16/h4-8,10-12,14-15H,3,9,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDLPLBVQUKAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

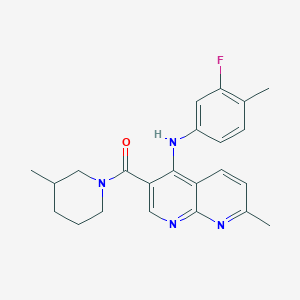
![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)
![N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543671.png)
![3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide](/img/structure/B2543672.png)
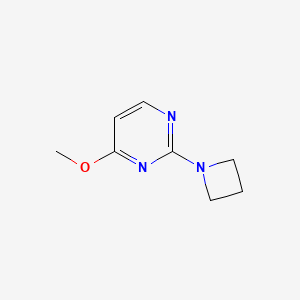
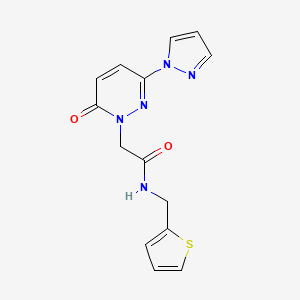
![1-[6-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2543680.png)
![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2543681.png)
![2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2543682.png)
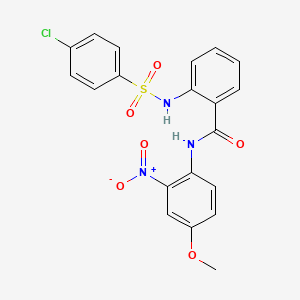
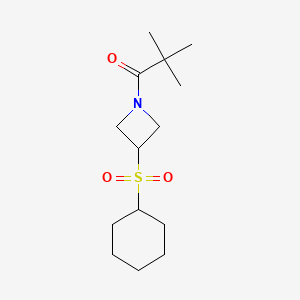
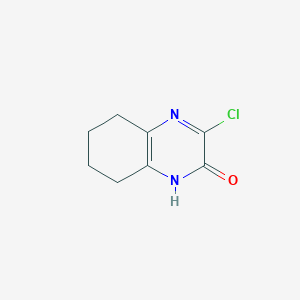
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2543686.png)
